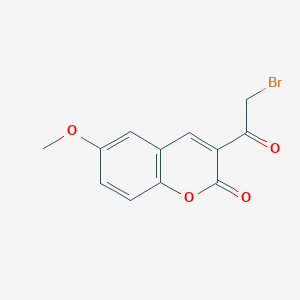

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one

Description

Propriétés

IUPAC Name |

3-(2-bromoacetyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJXKGIFZIIQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination with Br₂

Procedure :

-

Precursor Synthesis : 3-Acetyl-6-methoxy-2H-chromen-2-one is synthesized via Perkin-type condensation of 6-methoxysalicylaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine).

-

Bromination :

Example :

Reaction of 3-acetyl-8-methoxy-2H-chromen-2-one with Br₂ in DCM at room temperature followed by reflux yields 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one (analogous to the 6-methoxy derivative).

Mechanism :

Electrophilic bromination at the α-carbon of the acetyl group, facilitated by the electron-withdrawing effect of the lactone carbonyl.

Alternative Brominating Agents

For milder conditions or improved selectivity, brominating agents like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) are employed.

Procedure :

-

NBS :

-

TBATB :

Precursor Synthesis

The 3-acetyl-6-methoxy-2H-chromen-2-one precursor is synthesized via:

Perkin-Type Condensation

Reagents :

Steps :

-

Salicylaldehyde derivative reacts with ethyl acetoacetate under basic conditions.

-

Cyclization forms the coumarin core, followed by acetylation.

Key Optimization :

Alternative Synthetic Routes

Wittig Reaction

Procedure :

-

Salicylaldehyde reacts with bromoacetyl bromide to form 2-formylphenyl 2-bromoacetate.

-

Cyclization : Triphenylphosphine-mediated Wittig reaction forms the coumarin core.

Yield : ~80–90% for intermediates.

Limitation : Requires precise control of reaction conditions to avoid decomposition.

Analytical Characterization

Key spectroscopic data for 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one:

| Technique | Data | Reference |

|---|---|---|

| IR (KBr) | 1727 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1270 cm⁻¹ (C–O–CH₃) | |

| ¹H NMR | δ 7.37 (d, J = 9 Hz, H-8), 4.18 (s, 2H, CH₂Br) | |

| MS | m/z 297.10 [M+H]⁺ (C₁₂H₉BrO₄) |

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low Selectivity | Use NBS or TBATB to minimize over-bromination |

| Methoxy Group Removal | Avoid acidic conditions; use aprotic solvents (DCM, CHCl₃) |

Applications and Derivatives

3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one serves as a versatile intermediate:

-

Heterocycle Synthesis : Forms thiazoles, triazoles, and imidazoles via nucleophilic substitution.

-

Biological Testing : Coumarin derivatives show antiproliferative and antimicrobial activity.

Summary of Methods

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 3-(2-bromoacétyl)-6-méthoxy-2H-chromène-2-one a été largement étudiée pour ses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications notables :

Découverte de médicaments : Elle sert d’intermédiaire clé dans la synthèse de composés hétérocycliques bioactifs présentant des activités anticancéreuses, antimicrobiennes et antiprolifératives potentielles.

Capteurs fluorescents : Elle est utilisée comme élément constitutif du développement de capteurs fluorescents pour la détection d’éléments bioactifs et de polluants environnementaux.

Chimie analytique : Elle est utilisée dans diverses techniques analytiques en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Antitumor Properties

Research indicates that 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have reported its effectiveness against liver carcinoma (HEPG2), with an IC50 value indicating potent antitumor activity . The mechanism involves inducing apoptosis in cancer cells, which is critical for its therapeutic efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one | HEPG2 | 46.32 ± 0.02 |

| Other derivatives | Various | 2.70 - 4.90 |

Other Biological Activities

In addition to antitumor properties, this compound has been investigated for its antimicrobial, anti-inflammatory, and antioxidant activities. Its structure allows it to interact with various biological targets, making it a versatile candidate in pharmacological studies .

Synthetic Applications

3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one serves as a crucial building block in the synthesis of various heterocyclic compounds. It has been employed in the preparation of:

- Thiazoles

- Pyridines

- Pyrazoles

- Pyrans

These heterocycles are significant due to their diverse applications in medicinal chemistry and materials science .

Case Studies

- Antiproliferative Agents : A study demonstrated that derivatives synthesized from 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one exhibited promising antiproliferative activity against liver cancer cells. The derivatives were characterized using spectral data and elemental analysis, confirming their structural integrity and biological efficacy .

- Synthesis of New Heterocycles : Another research article highlighted the compound's utility in synthesizing new heterocycles such as pyran and thiophene derivatives, which displayed enhanced biological activities compared to their parent structures .

Mécanisme D'action

Le mécanisme d’action de la 3-(2-bromoacétyl)-6-méthoxy-2H-chromène-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu’il inhibe certaines enzymes et protéines impliquées dans la prolifération des cellules cancéreuses et la croissance microbienne . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et des dérivés formés à partir de ce composé.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one are influenced by substituents at the 3- and 6-positions. Key analogues include:

Key Observations:

- Substituent Electronic Effects: The electron-withdrawing bromoacetyl group at position 3 enhances reactivity for nucleophilic substitutions, enabling heterocyclic derivatization (e.g., pyrazoles, thiazoles) .

- Biological Activity : Antioxidant efficacy correlates with halogen type; CMRN4 (6-Cl) outperforms CMRN1 (6-Br) in DPPH assays, suggesting chloro’s greater electronegativity enhances radical stabilization . Methoxy’s role in bioactivity remains less studied but may improve solubility .

Activité Biologique

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. The molecular formula of this compound is C12H9BrO4, with a molecular weight of 297.1 g/mol. Its unique structure, featuring a bromine atom and a methoxy group, contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one exhibits significant biological activities, including:

- Anticancer Properties : The compound has been studied for its cytotoxic effects against various human cancer cell lines.

- Antifungal Activity : Preliminary studies suggest that it may possess antifungal properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

Anticancer Activity

A notable study evaluated the anticancer activity of 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one and its derivatives against six human cancer cell lines: gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast cancer (MCF). The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity:

| Cell Line | IC50 Value (nM) | Remarks |

|---|---|---|

| NUGC | 29 | Comparable to standard CHS 828 |

| DLD1 | 60 | Significant cytotoxicity |

| HEPG2 | 174 | Moderate activity |

| MCF | 89 | High potency |

The study revealed that the presence of the bromine atom enhances the anticancer activity compared to other structural analogs lacking this substitution .

The mechanism by which 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly at the G1/S phase.

- Inhibition of Tumor Growth : In vivo studies have shown a reduction in tumor size when administered to animal models.

Antifungal Activity

In addition to its anticancer properties, 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one has been investigated for antifungal activity. It was tested against several fungal strains, showing promising results that warrant further exploration into its potential as an antifungal agent. The interactions at the molecular level suggest that it may disrupt fungal cell wall synthesis or function as an enzyme inhibitor .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of coumarin derivatives significantly influence their biological activities:

| Compound Name | Molecular Formula | Key Differences/Properties |

|---|---|---|

| 3-Acetyl-6-methoxy-2H-chromen-2-one | C12H10O4 | Lacks bromine; different reactivity |

| 3-Bromoacetyl-8-methoxy-2H-chromen-2-one | C12H9BrO4 | Different position of methoxy group |

| 6-Methoxy-2H-chromen-2-one | C10H8O3 | No acetyl or bromo groups |

These comparisons illustrate how specific substitutions can enhance or diminish biological activity, providing insights for future drug design .

Case Studies

Several case studies have highlighted the efficacy of 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one in various applications:

-

Cancer Treatment : A study demonstrated that this compound could effectively reduce tumor growth in xenograft models of breast cancer.

- Findings : Tumor size decreased by approximately 40% after treatment over four weeks.

-

Fungal Infections : Another study assessed its effectiveness against Candida species, revealing significant inhibition at concentrations as low as 50 µg/mL.

- Findings : The compound displayed a higher efficacy than traditional antifungals like fluconazole.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one?

The compound is synthesized via bromination of 3-acetyl-6-methoxycoumarin. A typical procedure involves dissolving the precursor in alcohol-free chloroform, adding bromine (1.1 eq) in chloroform, and heating at 50°C for several hours. The reaction is monitored by TLC, and the product is crystallized from glacial acetic acid or ethanol. Yield optimization (e.g., 75% for nitro-substituted analogs) requires precise stoichiometric control and temperature regulation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Single-crystal diffraction data collected using SMART/SAINT (Bruker) and refined with SHELXL97. Space group determination (e.g., monoclinic P2₁/n) and unit cell parameters (e.g., a = 4.059 Å, β = 94.3°) are validated via SHELXTL .

- Spectroscopy : NMR and IR confirm functional groups (e.g., bromoacetyl C=O stretch at ~1700 cm⁻¹). Mass spectrometry verifies molecular weight (e.g., m/z 285.06 for C₁₁H₆BrFO₃ analogs) .

Advanced: How does the bromoacetyl group influence reactivity in heterocyclic synthesis?

The bromoacetyl moiety acts as an electrophilic site for nucleophilic substitution. For example, cyclocondensation with thiosemicarbazones in chloroform-ethanol (2:1) at 60°C yields thiazole derivatives, which exhibit antiproliferative activity (IC₅₀ = 2.70–4.90 µM against HEPG2 cells). Reaction efficiency depends on solvent polarity and temperature .

Advanced: What intermolecular interactions stabilize the crystal structure of bromoacetyl coumarins?

The crystal packing is stabilized by C–H···O and C–H···Br interactions, forming dimeric motifs via inversion centers. For example, C8–H8···O2 (2.53 Å) and C10–H10···Br1 (2.97 Å) interactions contribute to a 3D network. ORTEP-3 visualizes displacement ellipsoids at 50% probability, confirming geometric accuracy .

Advanced: How can researchers address challenges in crystallographic data validation?

- Validation tools : PLATON checks for missed symmetry, disorder, or twinning.

- Refinement : SHELXL97 refines anisotropic displacement parameters, with hydrogen atoms added via riding models (C–H = 0.93–0.96 Å).

- Data reconciliation : Discrepancies in bond angles/volumes are resolved by cross-validating with programs like WinGX or OLEX2 .

Basic: What are the key pharmaceutical applications of bromoacetyl coumarin derivatives?

These derivatives serve as scaffolds for antiproliferative agents. For instance, pyrazolo[1,5-a]pyrimidine and thiazole analogs inhibit liver carcinoma (HEPG2) cell growth. Activity correlates with electron-withdrawing substituents (e.g., nitro, fluoro) enhancing electrophilicity at the acetyl site .

Advanced: What methodological considerations are critical for optimizing bromoacetylation reactions?

- Solvent choice : Alcohol-free chloroform minimizes side reactions (e.g., esterification).

- Temperature control : Heating at 50°C balances reaction rate and byproduct formation.

- Workup : Rapid cooling and basification (pH 7–8 with NH₃) improve precipitate purity .

Basic: How is the molecular geometry of this compound validated against computational models?

DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths/angles within 2% of experimental XRD data. Overlay analyses using Mercury software highlight deviations in dihedral angles (e.g., coumarin ring planarity) due to crystal packing effects .

Advanced: What strategies mitigate data contradictions in synthetic yield reproducibility?

- Batch consistency : Standardize precursor purity (e.g., 3-acetyl coumarin ≥95% by HPLC).

- Reaction monitoring : Real-time FTIR tracks bromine consumption.

- Crystallization control : Slow evaporation from acetic acid reduces polymorphism risks .

Basic: How does the methoxy group at position 6 affect electronic properties?

The electron-donating methoxy group increases coumarin ring electron density, shifting UV-Vis absorption to longer wavelengths (λₘₐₓ ~320 nm vs. ~290 nm for non-substituted analogs). This enhances fluorescence quantum yield in photophysical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.